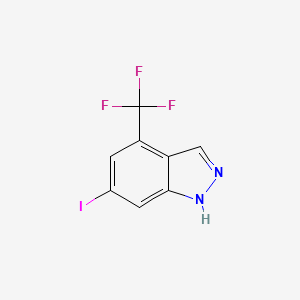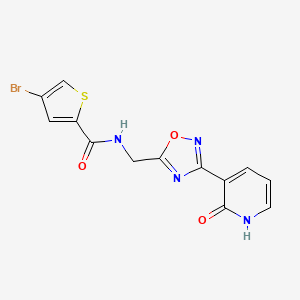
6-Iodo-4-(trifluoromethyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-4-(trifluoromethyl)-1H-indazole is a heterocyclic compound with the molecular formula C9H5F3IN. This compound is characterized by the presence of an indazole ring substituted with an iodine atom at the 6th position and a trifluoromethyl group at the 4th position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-(trifluoromethyl)-1H-indazole typically involves the iodination of 4-(trifluoromethyl)-1H-indazole. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective iodination at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-4-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions include substituted indazoles, biaryl compounds, and various functionalized derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Iodo-4-(trifluoromethyl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Iodo-4-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. The iodine atom can participate in halogen bonding, influencing the binding affinity to target proteins or enzymes. The indazole ring structure allows for interactions with various biological receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Iodo-4-(trifluoromethyl)-1H-indole
- 6-Iodo-4-(trifluoromethyl)-1H-indole-2,3-dione
- 3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives
Uniqueness
6-Iodo-4-(trifluoromethyl)-1H-indazole is unique due to the combination of the indazole ring with both iodine and trifluoromethyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of the trifluoromethyl group enhances metabolic stability and bioavailability, while the iodine atom provides opportunities for further functionalization and derivatization.
Propriétés
IUPAC Name |
6-iodo-4-(trifluoromethyl)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)6-1-4(12)2-7-5(6)3-13-14-7/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTGWLITHIRMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)C=NN2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 5-(2H-1,3-benzodioxole-5-amido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2908288.png)
![(4Ar,8aS)-6-ethyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine](/img/structure/B2908289.png)

![(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide](/img/structure/B2908293.png)


![N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzamide](/img/structure/B2908299.png)
![(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine hydrochloride](/img/structure/B2908302.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2908304.png)
![2-[4-(propan-2-yl)phenoxy]-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2908305.png)
![4-Azaspiro[2.4]heptane hemioxalate](/img/structure/B2908307.png)
![9-(3-methoxyphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


